3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
Description
3-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a pyrazole-derived compound featuring a propanamide backbone linked to a 1,3-dimethylpyrazole moiety. This compound is of interest in medicinal chemistry due to the pyrazole ring’s prevalence in bioactive molecules, particularly in kinase inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
3-amino-N-(2,5-dimethylpyrazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(12(2)11-6)10-8(13)3-4-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHZXWCSRKCCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The key step in preparing 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves constructing the 1,3-dimethylpyrazole ring. The most versatile and widely documented method for synthesizing 5-aminopyrazoles, which includes 1,3-dimethyl derivatives, is the condensation of β-ketonitriles with hydrazines.
Condensation of β-ketonitriles and hydrazines : The reaction mechanism proceeds through nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazones. Subsequent intramolecular cyclization occurs via attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system (Scheme 1 in).
Methylation at N1 and N3 positions : Methyl groups at positions 1 and 3 of the pyrazole ring can be introduced by using appropriately substituted hydrazines (e.g., 1,3-dimethylhydrazine) or by post-cyclization methylation methods under controlled conditions.
Introduction of the Propanamide Side Chain
After pyrazole ring formation, the propanamide side chain bearing the amino group is introduced, typically by:
Amidation reactions : Coupling of 3-amino-propanoic acid derivatives or their activated esters with the pyrazole amine or pyrazole-substituted intermediates.
Functional group transformations : Starting from pyrazolylpropionitriles or pyrazolylpropanoic acids, conversion to the corresponding amides is achieved using reagents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation & Cyclization | β-ketonitrile + 1,3-dimethylhydrazine, reflux in ethanol or suitable solvent | Formation of 1,3-dimethyl-5-aminopyrazole |
| 2 | Side chain introduction | Coupling with 3-aminopropanoic acid derivative using EDC/HOBt or acid chloride method | Formation of 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide |
Industrial Scale and Continuous Flow Methods
Industrial preparation emphasizes:
Batch vs. continuous flow synthesis : Continuous flow methods offer advantages in controlling reaction parameters, improving yield and purity, and enabling safer handling of reactive intermediates.
Scalability : The synthetic routes are adaptable to large-scale production with optimization of reagent stoichiometry and reaction times.
Purity and Yield : Typical yields for pyrazole ring formation and amidation steps range from 70% to 90%, with purity >95% after purification.
Analytical and Research Findings
Structural confirmation : Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the pyrazole ring substitution pattern and amide linkage.
Reactivity studies : The amino and amide groups allow further functionalization, such as oxidation, reduction, or substitution reactions, enabling the synthesis of derivatives for biological evaluation.
Biological relevance : The compound's structure facilitates interaction with enzymes and receptors, making it a valuable scaffold in drug discovery.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Pyrazole ring synthesis | Condensation of β-ketonitriles with 1,3-dimethylhydrazine; cyclization under reflux |
| Side chain introduction | Amidation of pyrazolyl intermediates with 3-aminopropanoic acid derivatives |
| Solvents | Ethanol, dichloromethane, acetonitrile |
| Catalysts/Additives | Triethylamine, coupling reagents like EDC/HOBt |
| Reaction temperature | 60–80°C for cyclization; 25–50°C for amidation |
| Purification | Recrystallization, silica gel chromatography |
| Yield | 70–90% |
| Scale | Laboratory batch and industrial continuous flow methods |
| Characterization methods | NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated pyrazole derivatives.
Scientific Research Applications
3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key differences between the target compound and its analogs lie in the substituents on the pyrazole ring and the propanamide chain:
Key Observations :
- The target compound lacks electronegative groups (e.g., Cl, F, CN) present in analogs, which may reduce its molecular weight and alter electronic properties.
Physicochemical Properties
Data from for analogs (3a–3e) provide benchmarks for comparison:
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Polar Surface Area (Ų)* | Rotatable Bonds* |
|---|---|---|---|---|---|
| 3a | 68 | 133–135 | 402.8 | ~110 | 4 |
| 3d | 71 | 181–183 | 421.0 | ~120 | 5 |
| 3e | 66 | 172–174 | 437.1 | ~125 | 5 |
| Target | N/A | N/A | ~209.2 | ~85 | 3 |
Analysis :
- Melting Points: The target compound’s lack of aromatic chloro/cyano groups (cf. 3a–3e) may lower its melting point, favoring easier formulation.
- Bioavailability : The target’s lower molecular weight (~209 vs. 400+ in analogs), fewer rotatable bonds (3 vs. 4–5), and moderate polar surface area (~85 Ų) align with Veber’s criteria for improved oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų) .
- Synthetic Yield : Analog yields (62–71%) suggest that steric hindrance or electron-withdrawing groups (e.g., Cl, CN) may complicate synthesis. The target’s simpler structure could permit higher yields with optimized protocols .
Spectroscopic and Analytical Data
Analog data () highlight substituent-driven trends:
- ¹H-NMR : Methyl groups in the target compound (δ ~2.6 ppm) align with analogs (e.g., 3a: δ 2.66 ppm for CH3). Aromatic protons in analogs appear at δ 7.2–8.1 ppm, absent in the target due to lacking aryl substituents.
- MS (ESI) : The target’s molecular ion ([M+H]+) would theoretically appear near m/z 210, significantly lower than analogs (e.g., 3a: m/z 403.1) .
Biological Activity
3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, identified by its CAS number 1000381-70-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 182.22 g/mol
- Structure : The compound features a pyrazole ring, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide | MCF-7 (breast cancer) | Not specified | Induction of apoptosis |
| Analog A | U-937 (leukemia) | < 1.0 | Cell cycle arrest |
| Analog B | HeLa (cervical cancer) | 2.41 | Inhibition of HDAC |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and histone deacetylase (HDAC) inhibition .
The biological activity of 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is believed to be linked to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cancer progression and promote apoptotic pathways. For example, compounds with similar structures have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Study on Antitumor Effects
A study investigating the effects of pyrazole derivatives on human cancer cell lines demonstrated that certain analogs exhibited potent cytotoxicity. The study reported that compounds with modifications at the pyrazole ring significantly enhanced their anticancer activity compared to unmodified versions. Notably, the compound displayed an ability to induce apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent against breast cancer .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. Preliminary results indicate that oral administration leads to significant tumor regression in animal models when used in conjunction with other chemotherapeutic agents. Further research is necessary to establish optimal dosing regimens and evaluate long-term effects .
Q & A
Q. What are the standard synthetic routes for 3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a pyrazole derivative with a propanamide precursor. A common method (adapted from related compounds in and ) uses:
- Step 1 : React 1,3-dimethyl-1H-pyrazol-5-amine with a protected amino-propanoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
- Step 2 : Deprotection of the amino group using acidic or basic conditions. Optimization includes adjusting temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios to maximize yield (70–85%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrazole and propanamide backbone, with shifts at δ 2.1–2.5 ppm (CH₃ groups) and δ 6.8–7.2 ppm (pyrazole protons) .
- X-Ray Crystallography : SHELX and SHELXL programs refine crystal structures, resolving bond angles and torsional strain in the pyrazole ring .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s conformation?
Discrepancies often arise from solvent effects or crystal packing forces. Methodological solutions include:
- Single-Crystal X-Ray Analysis : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) to identify deviations >0.05 Å .
- Polarized IR-LD Spectroscopy : Resolve dynamic conformations in solution vs. solid-state environments (e.g., guest-host interactions in liquid crystals) .
Q. What strategies optimize the compound’s biological activity through structural modifications?
- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyrazole 4-position to enhance enzyme inhibition (e.g., IC₅₀ improved from 12 µM to 3.5 µM in kinase assays) .
- Amide Isosteres : Replace the propanamide with sulfonamide or urea groups to improve metabolic stability (tested via liver microsome assays) .
Q. How do pH and temperature affect the compound’s stability during storage?
- Accelerated Stability Studies : Store samples at 25°C (pH 7.4 buffer) vs. 40°C (pH 1.2/9.0) for 30 days. Monitor degradation via HPLC:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.2, 40°C | 22% | Hydrolyzed amide |
| pH 7.4, 25°C | <5% | None detected |
- Mitigation : Lyophilization or storage in inert atmospheres reduces hydrolysis .
Experimental Design & Data Analysis
Q. Designing a study to evaluate the compound’s enzyme inhibition mechanism: What controls and assays are critical?
- Positive/Negative Controls : Use staurosporine (broad kinase inhibitor) and DMSO (solvent control) .
- Assays :
- Fluorescence Polarization : Measure binding affinity to ATP-binding pockets.
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
Q. How to address low reproducibility in synthetic yields across labs?
- Critical Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent purity | ≥99.9% | ±15% yield |
| Reaction time | 12–18 hrs | ±10% yield |
- Standardization : Use automated reactors (e.g., ChemSpeed platforms) for precise control of temperature and stirring rates .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar pyrazole derivatives in terms of reactivity?
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 3-Amino-N-(1H-imidazol-2-yl)propanamide | Imidazole ring | Faster hydrolysis due to basic N-H |
| N-(2-methoxyethyl) analog | Ether substituent | Enhanced solubility in polar solvents |
| 1,3-Dimethyl-pyrazole | No amide group | Lower metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
